N-(4-Chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamide
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine derivatives are a class of compounds that have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The general method of synthesis involves a nucleophilic substitution reaction of N-acyl-4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine with 1-o-Tolylpiperazine or piperidine .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Scientific Research Applications
Herbicidal Activity
Compounds structurally related to N-(4-chlorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have shown significant promise in the field of agriculture, particularly as herbicides. The synthesis of various sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety, including compounds structurally similar to the one , has demonstrated good antifungal activities and insecticidal properties. Some derivatives have shown remarkable inhibition rates against specific pests and fungi, indicating their potential as effective agricultural chemicals (Xu et al., 2017; Chen et al., 2009).
Antimicrobial and Antifungal Applications
Research has been conducted on the antimicrobial and antifungal potentials of various [1,2,4]triazolo[4,3-a]pyridine derivatives, which include molecules similar to N-(4-chlorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide. These studies highlight the compounds' capacities to combat a range of microbial threats. Notably, some synthesized derivatives have shown promising antibacterial activities against different bacterial strains, suggesting a potential role in medical and pharmaceutical applications (Abdel-Motaal et al., 2014).
Antimalarial Potential
Investigations into novel sulfonamide derivatives, including those similar to N-(4-chlorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, have identified potential antimalarial agents. A study on [1,2,4]triazolo[4,3-a]pyridine sulfonamides revealed compounds with significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. This research opens up new avenues for the development of antimalarial drugs, highlighting the versatility of these compounds in combating various diseases (Karpina et al., 2020).
Insecticidal Activity
Further studies on derivatives of [1,2,4]triazolo[4,3-a]pyridine have demonstrated notable insecticidal activities. These compounds have been tested against several pests, showing good efficacy and highlighting their potential use in pest management strategies. Such research underscores the importance of these compounds in developing new, more effective insecticides (Xu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-3-17-6-8-18(9-7-17)15-27(20-12-10-19(23)11-13-20)30(28,29)21-5-4-14-26-16(2)24-25-22(21)26/h3-14H,1,15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASQDJTEZOWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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